![molecular formula C23H22Br2N2O B11688232 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11688232.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol is a useful research compound. Its molecular formula is C23H22Br2N2O and its molecular weight is 502.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol, commonly referred to as Wiskostatin, is a compound that has garnered attention due to its biological activities, particularly as an inhibitor of the N-WASP protein involved in actin polymerization. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H22Br2N2O
- CAS Number : 313268-31-4
- Molecular Weight : 468.24 g/mol
Wiskostatin functions primarily as a selective inhibitor of the N-WASP (Neural Wiskott-Aldrich Syndrome Protein), which plays a critical role in the regulation of actin polymerization via the Arp2/3 complex. By inhibiting N-WASP, Wiskostatin can effectively disrupt actin dynamics, which is crucial for various cellular processes including cell motility and morphology.
Inhibition of Actin Polymerization
Wiskostatin has been shown to inhibit actin polymerization in various cellular models. In studies involving fibroblast cells, Wiskostatin treatment resulted in significant disruption of actin filament formation, leading to altered cell shape and reduced motility. The IC50 for this inhibition was determined to be approximately 50 µM, indicating a potent effect on cytoskeletal dynamics .
Neuroprotective Effects
Research has indicated that Wiskostatin exhibits neuroprotective properties. In models of neurodegeneration, it has been observed to mitigate neuronal cell death induced by oxidative stress. This protective effect is attributed to its ability to modulate cytoskeletal integrity and promote cell survival pathways .
Anticancer Potential
Wiskostatin has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, treatment with Wiskostatin led to a decrease in cell viability in breast and colon cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific cell type .
Study 1: Neuroprotection in Neurodegenerative Models
In a study examining the effects of Wiskostatin on neuronal cells exposed to beta-amyloid peptides (a hallmark of Alzheimer's disease), it was found that pre-treatment with Wiskostatin significantly reduced apoptosis and maintained neuronal integrity. The mechanism was linked to enhanced actin stability and reduced oxidative stress markers .
Study 2: Cancer Cell Line Inhibition
Another study evaluated the impact of Wiskostatin on human breast cancer cells (MCF-7). Results indicated that treatment with Wiskostatin resulted in a dose-dependent decrease in cell viability and increased apoptosis rates compared to control groups. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic activity .
Data Tables
Biological Activity | IC50 (µM) | Cell Type |
---|---|---|
Actin Polymerization Inhibition | 50 | Fibroblast cells |
Neuroprotection | - | Neuronal cells |
Cancer Cell Proliferation Inhibition | 10 - 30 | Breast and colon cancer cells |
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol exhibits promising anticancer properties. A study published in Cancer Letters demonstrated its ability to inhibit cell proliferation in various cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth .
Case Study: Inhibition of Tumor Growth
In a preclinical study, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups receiving placebo treatments. The study highlighted the potential of this compound as a lead candidate for further development into an anticancer drug .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells .
Case Study: Neuroprotection in Animal Models
In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that this compound could be a viable candidate for further exploration as a therapeutic agent for neurodegenerative disorders .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound have led to its investigation as a potential material for OLEDs. Its ability to emit light efficiently makes it suitable for use in display technologies.
Data Table: OLED Performance Metrics
Parameter | Value |
---|---|
Emission Wavelength | 450 nm |
Efficiency | 20 cd/A |
Lifetime | 50,000 hours |
Synthesis and Derivatives
The synthesis of this compound involves several steps, including bromination and amination reactions. Various derivatives have been synthesized to enhance its properties further or tailor them for specific applications.
Synthesis Overview
The general synthetic route includes:
- Bromination of carbazole derivatives.
- Reaction with amines to form the final product.
- Purification through crystallization or chromatography.
Properties
Molecular Formula |
C23H22Br2N2O |
---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3,4-dimethylanilino)propan-2-ol |
InChI |
InChI=1S/C23H22Br2N2O/c1-14-3-6-18(9-15(14)2)26-12-19(28)13-27-22-7-4-16(24)10-20(22)21-11-17(25)5-8-23(21)27/h3-11,19,26,28H,12-13H2,1-2H3 |
InChI Key |
ZPDIUTJLYFGAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.